molecular formula C19H21NO5 B4773809 2-methoxyethyl 4-[(2-ethoxybenzoyl)amino]benzoate

2-methoxyethyl 4-[(2-ethoxybenzoyl)amino]benzoate

Cat. No. B4773809
M. Wt: 343.4 g/mol
InChI Key: SRMUXRNJXKMTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxyethyl 4-[(2-ethoxybenzoyl)amino]benzoate is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as EMBI and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EMBI is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways involved in inflammation, cancer growth, and microbial infections. EMBI has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. EMBI has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, EMBI has been found to inhibit the activity of chitin synthase, which is an enzyme involved in the synthesis of fungal cell walls.
Biochemical and Physiological Effects
EMBI has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. EMBI has also been found to induce apoptosis, which is a process of programmed cell death. Additionally, EMBI has been found to inhibit the growth of cancer cells and microbial pathogens.

Advantages and Limitations for Lab Experiments

EMBI has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. EMBI is also stable and can be stored for long periods without degradation. However, EMBI has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, EMBI has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of EMBI. One potential direction is to investigate its potential use in combination with other anti-inflammatory or anti-cancer drugs. Another direction is to investigate its potential use in treating other diseases such as autoimmune diseases or viral infections. Additionally, further research is needed to fully understand the mechanism of action of EMBI and to develop more effective analogs with improved bioavailability and solubility.

Scientific Research Applications

EMBI has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases. EMBI has also been found to inhibit the growth of cancer cells and has been studied for its potential use in cancer treatment. Additionally, EMBI has been found to have antimicrobial properties and has been studied for its potential use in treating bacterial and fungal infections.

properties

IUPAC Name

2-methoxyethyl 4-[(2-ethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-3-24-17-7-5-4-6-16(17)18(21)20-15-10-8-14(9-11-15)19(22)25-13-12-23-2/h4-11H,3,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMUXRNJXKMTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.